
2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid, also known as HTOP, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of thiazolidinediones, which are known to have anti-inflammatory, anti-diabetic, and anti-cancer properties.
Aplicaciones Científicas De Investigación
2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid has been studied for its potential therapeutic applications in various fields. In the field of cancer research, it has been shown to have anti-proliferative effects on human breast cancer cells and to induce apoptosis in human leukemia cells. In the field of diabetes research, it has been shown to improve insulin sensitivity and to reduce blood glucose levels in diabetic rats. In the field of inflammation research, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The exact mechanism of action of 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid is not fully understood. However, it is believed to act through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Activation of PPARγ leads to the upregulation of genes involved in insulin sensitivity and glucose uptake, as well as the downregulation of genes involved in inflammation.
Biochemical and Physiological Effects
2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the production of pro-inflammatory cytokines. In vivo studies have shown that it improves insulin sensitivity, reduces blood glucose levels, and inhibits the development of diabetic complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid in lab experiments is its relatively low toxicity compared to other thiazolidinediones. However, its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid. One area of interest is its potential use in combination with other drugs for the treatment of cancer and diabetes. Another area of interest is the development of more efficient synthesis methods for 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential therapeutic applications in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid is a synthetic compound that has been studied for its potential therapeutic applications in various fields. Its synthesis involves several steps, and its yield is reported to be around 70-80%. 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid has been shown to have anti-cancer, anti-diabetic, and anti-inflammatory properties, and its mechanism of action is believed to involve the activation of PPARγ. However, further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications in other fields.
Métodos De Síntesis
The synthesis of 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid involves the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting thiosemicarbazone with ethyl acetoacetate. The final product is obtained by the reaction of the ethyl ester with formaldehyde in the presence of sodium hydroxide. The yield of 2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid is reported to be around 70-80%.
Propiedades
Número CAS |
161364-65-4 |
|---|---|
Nombre del producto |
2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid |
Fórmula molecular |
C13H15NO5S |
Peso molecular |
297.33 g/mol |
Nombre IUPAC |
3-[2-[(2-hydroxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxopropanoic acid |
InChI |
InChI=1S/C13H15NO5S/c15-9-3-1-2-4-10(9)19-8-12-14(5-6-20-12)11(16)7-13(17)18/h1-4,12,15H,5-8H2,(H,17,18) |
Clave InChI |
UJWADPRUVMRVLR-UHFFFAOYSA-N |
SMILES |
C1CSC(N1C(=O)CC(=O)O)COC2=CC=CC=C2O |
SMILES canónico |
C1CSC(N1C(=O)CC(=O)O)COC2=CC=CC=C2O |
Sinónimos |
3-Thiazolidinepropanoic acid, 2-((2-hydroxyphenoxy)methyl)-beta-oxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



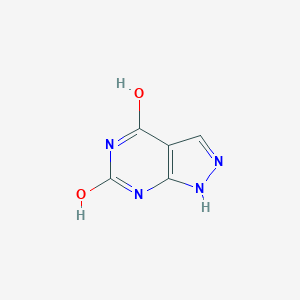
![2-(Methylthio)oxazolo[4,5-b]pyridine](/img/structure/B62820.png)
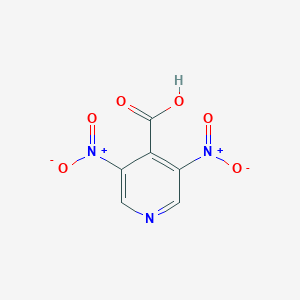
![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B62831.png)
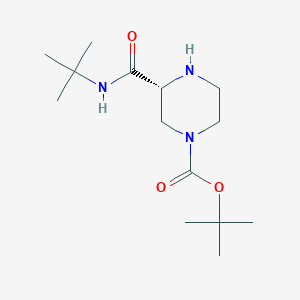
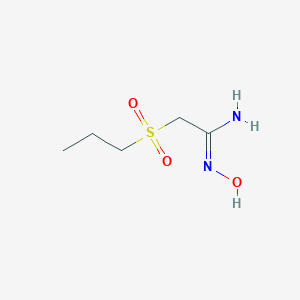
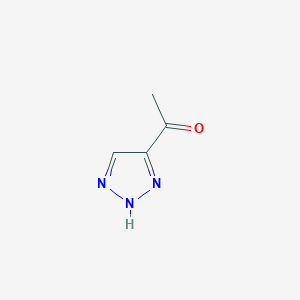

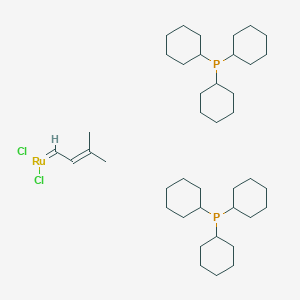

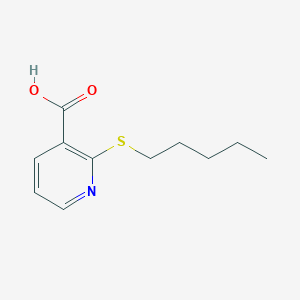
![Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI)](/img/structure/B62853.png)
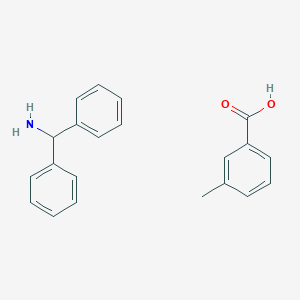
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B62856.png)